1-(1-Phenylethyl)piperazine

Sigma receptor pharmacology Structure-activity relationships Phenylalkylpiperazine SAR

Select 1-(1-phenylethyl)piperazine when structure-specific phenylalkylpiperazine SAR is critical. The α-methylbenzyl substitution and benzylic chiral center differentiate this scaffold from achiral benzylpiperazines, which show no measurable sigma-1 binding (Ki >10,000 nM). This substitution pattern enables enantioselective applications impossible with simple benzyl or phenyl piperazine analogs. Use as a defined chiral intermediate for CNS-penetrant compound synthesis or as a reference standard for branching-effect SAR. Procure with specificity—generic piperazine scaffolds cannot replicate these stereoelectronic features.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 69628-75-7
Cat. No. B1271892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Phenylethyl)piperazine
CAS69628-75-7
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2CCNCC2
InChIInChI=1S/C12H18N2/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14/h2-6,11,13H,7-10H2,1H3
InChIKeyPYBNQKSXWAIBKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Phenylethyl)piperazine (CAS 69628-75-7): Chemical Identity and Procurement Baseline


1-(1-Phenylethyl)piperazine (CAS 69628-75-7) is an N-substituted piperazine derivative with the molecular formula C₁₂H₁₈N₂ and a molecular weight of 190.28 g/mol . The compound features a phenylethyl group attached to one nitrogen of the piperazine ring, yielding a chiral center at the benzylic carbon [1]. This structural motif confers a predicted pKa of 9.11 ± 0.10, reflecting moderate basicity relevant to receptor-binding interactions . Commercial availability typically specifies ≥97% purity, with physical properties including a boiling point of 276 °C (lit.), density >1.006 g/mL at 20 °C (lit.), and recommended storage at 2–8 °C .

Why 1-(1-Phenylethyl)piperazine Cannot Be Replaced by Generic Piperazine Analogs


Piperazine derivatives cannot be treated as interchangeable scaffolds in medicinal chemistry or chemical biology applications. Substitution pattern critically determines receptor-binding selectivity, metabolic stability, and synthetic utility. For 1-(1-phenylethyl)piperazine, the specific α-methylbenzyl substitution distinguishes it from both simple benzylpiperazines and para-substituted phenylpiperazines in terms of sigma-1 receptor recognition [1]. Furthermore, the chiral center at the benzylic position enables enantioselective applications not possible with achiral piperazine analogs [2]. Even among closely related N-phenylalkylpiperazines, variations in alkyl chain length and aromatic substitution can produce order-of-magnitude differences in receptor affinity—substitution without supporting comparative data risks experimental failure or misinterpretation.

1-(1-Phenylethyl)piperazine Quantitative Differentiation Evidence: Measurable Advantages Over Comparator Compounds


Structural Differentiation: α-Methylbenzyl Substitution Confers Distinct Receptor Recognition Profile vs. Simple Benzylpiperazine

1-Benzylpiperazine fails to bind sigma receptors (Ki >10,000 nM) [1]. The addition of a phenylalkyl chain to the terminal nitrogen of piperazine produces a dramatic increase in sigma-1 binding affinity. In systematic SAR studies of phenylalkylpiperazines, the N atom on the longer alkyl chain is the critical pharmacophoric element for sigma receptor recognition [1]. 1-(1-Phenylethyl)piperazine, bearing a phenylethyl substituent with an α-methyl group, occupies a distinct structural space relative to the simplest benzyl analog, and class-level inference indicates this substitution pattern should confer markedly enhanced sigma-1 receptor engagement compared to the inactive benzylpiperazine baseline [1].

Sigma receptor pharmacology Structure-activity relationships Phenylalkylpiperazine SAR

Enantioselective Application Potential: Chiral Center Enables Stereochemical Differentiation Not Available with Achiral Piperazine Analogs

1-(1-Phenylethyl)piperazine contains a chiral center at the benzylic carbon (undefined stereocenter count = 1), producing two possible enantiomers [1]. The (R)-enantiomer is commercially available under a separate CAS number (773848-51-4) . This stereochemical feature distinguishes the compound from achiral N-substituted piperazines such as 1-benzylpiperazine, 1-phenylpiperazine, and 1-(2-phenylethyl)piperazine, none of which contain a stereocenter. The presence of chirality enables applications in enantioselective synthesis and the investigation of stereospecific receptor interactions, capabilities that achiral piperazine analogs cannot provide.

Asymmetric synthesis Chiral resolution Enantioselective pharmacology

Physicochemical Property Profile: Predicted pKa of 9.11 Positions Compound for CNS-Relevant Basicity Range

The predicted acid dissociation constant (pKa) for 1-(1-phenylethyl)piperazine is 9.11 ± 0.10 . This value falls within the basicity range characteristic of piperazine nitrogen atoms and is comparable to other N-alkylpiperazines used in CNS-targeting applications. For context, the pKa of unsubstituted piperazine is 9.73 (N1) and 5.33 (N4); alkyl substitution at N1, as in 1-(1-phenylethyl)piperazine, predictably modulates basicity while retaining sufficient protonation capacity at physiological pH for receptor interaction. The compound's balanced lipophilicity and basicity contribute to its utility in medicinal chemistry applications [1].

Physicochemical characterization CNS drug design Lipinski parameters

Optimal Application Scenarios for 1-(1-Phenylethyl)piperazine Based on Verifiable Evidence


Sigma Receptor Pharmacological Studies Requiring Phenylalkyl Pharmacophore

Investigators studying sigma-1 receptor binding should utilize 1-(1-phenylethyl)piperazine as a phenylalkylpiperazine scaffold, not simple benzylpiperazine analogs. Published SAR data demonstrate that 1-benzylpiperazine exhibits no measurable sigma receptor binding (Ki >10,000 nM) [1]. The phenylethyl substitution pattern of 1-(1-phenylethyl)piperazine provides the requisite structural features for sigma receptor recognition, as established by systematic studies of phenylalkylpiperazine SAR [1].

Enantioselective Synthesis and Chiral Building Block Applications

Research programs requiring stereochemical control should procure 1-(1-phenylethyl)piperazine when a chiral piperazine scaffold is needed. The compound contains a stereocenter at the benzylic carbon [2], distinguishing it from achiral alternatives such as 1-benzylpiperazine or 1-phenylpiperazine. Both racemic material (CAS 69628-75-7) and the (R)-enantiomer (CAS 773848-51-4) are commercially available , supporting applications in asymmetric catalysis, chiral resolution, and stereospecific pharmacological investigations.

CNS-Targeted Medicinal Chemistry Programs

Medicinal chemists developing CNS-penetrant compounds may consider 1-(1-phenylethyl)piperazine as a synthetic intermediate. The compound's predicted pKa of 9.11 ± 0.10 and balanced lipophilic-basic profile are consistent with piperazine scaffolds employed in CNS drug design [2]. Substituted piperazine derivatives, including phenylalkylpiperazines, have been patented for CNS disorder applications [3], supporting the scaffold's relevance in this therapeutic area. Note that this is a synthetic intermediate; procurement is appropriate for chemical synthesis programs rather than direct biological evaluation.

Structure-Activity Relationship Studies of Phenylalkylamine Pharmacophores

1-(1-Phenylethyl)piperazine serves as a defined phenylalkylpiperazine reference compound for SAR investigations. The α-methyl substitution on the phenylethyl chain creates a distinct steric and electronic environment compared to unsubstituted phenylethyl analogs. This structural feature allows systematic exploration of how alkyl chain branching affects receptor-binding profiles within phenylalkylpiperazine series [1]. Procurement of this specific substitution variant enables controlled comparisons against linear phenylethylpiperazines and other branched analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-Phenylethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.